1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)methanamine
Overview
Description
1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)methanamine is a useful research compound. Its molecular formula is C23H24FN5O and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.19648857 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Alzheimer's Disease Research
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, related to the compound , have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, MAO-A and MAO-B. These compounds demonstrated significant AChE and selective MAO-B inhibitory activities, which are relevant in the context of Alzheimer's disease treatment. Chloro derivatives were found to be more effective AChE inhibitors compared to fluoro derivatives, indicating the potential for structural optimization in targeting Alzheimer's disease (Kumar et al., 2013).
Antipsychotic Potential
1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to the compound of interest, have been found to exhibit an antipsychotic-like profile in behavioral animal tests. Interestingly, these compounds do not interact with dopamine receptors, unlike clinically available antipsychotic agents. This unique mechanism suggests potential applications in treating psychosis without the common side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Fluorinated Heterocyclic Compounds Synthesis
The compound shares structural similarities with fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These fluorinated heterocyclic compounds have been synthesized using 2-fluoro-3-methoxyacrylic acid esters and acyl chlorides, demonstrating the versatility of fluoro and methoxy substituents in the construction of complex heterocyclic frameworks (Shi et al., 1996).
Antimicrobial Activity
A series of novel Schiff bases, including 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, structurally related to the query compound, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated excellent activity against various microbial strains, highlighting the potential of such structures in developing new antimicrobial agents (Puthran et al., 2019).
Properties
IUPAC Name |
N-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methyl-1-(1H-pyrazol-5-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c1-16-6-4-5-7-21(16)29-14-18(13-28(2)15-19-10-11-25-26-19)23(27-29)17-8-9-22(30-3)20(24)12-17/h4-12,14H,13,15H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULYUEYOWHLWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3)OC)F)CN(C)CC4=CC=NN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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